Fructokinase Substrate Efficiency: 2,5-Anhydro-D-mannitol vs. 2,5-Anhydro-D-glucitol
2,5-Anhydro-D-mannitol is a superior substrate for bovine liver fructokinase compared to its 2,5-anhydro-D-glucitol analog. The mannitol analog exhibits a Km of 1.7 mM with a Vmax of 1.97 relative to D-fructose, whereas the glucitol analog shows a Km of 5.9 mM and a Vmax of 1.33 [1]. This 3.5-fold lower Km indicates significantly higher enzyme affinity for the mannitol scaffold.
| Evidence Dimension | Fructokinase substrate kinetics (Km and relative Vmax) |
|---|---|
| Target Compound Data | 2,5-Anhydro-D-mannitol: Km = 1.7 mM, Vmax (relative) = 1.97 |
| Comparator Or Baseline | 2,5-Anhydro-D-glucitol: Km = 5.9 mM, Vmax (relative) = 1.33 |
| Quantified Difference | 3.5-fold lower Km; 48% higher relative Vmax for 2,5-anhydro-D-mannitol |
| Conditions | Beef liver fructokinase, pH 7.5, 25°C, 4 mM MgATP |
Why This Matters
Researchers requiring efficient enzymatic phosphorylation of a fructose analog should select the mannitol scaffold over the glucitol scaffold, as the 3.5-fold higher affinity ensures more complete metabolic activation at lower concentrations.
- [1] Raushel, F. M., & Cleland, W. W. (1989). The Substrate and Anomeric Specificity of Fructokinase. Journal of Biological Chemistry, 264(20), 11964–11969. View Source
